molecular formula C16H17ClN2O2S B5804168 N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea

N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No. B5804168
M. Wt: 336.8 g/mol
InChI Key: LNXPSLWEXXLCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as AG-3-5, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of thiourea derivatives and has been shown to have potential applications in various areas of research.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea is not yet fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and viruses by disrupting their cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to modulate the levels of various cytokines and growth factors.

Advantages and Limitations for Lab Experiments

N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity levels in vitro. However, its limited solubility in water can pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and viral infections. Another area of interest is its potential use as an insecticide or herbicide. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea involves the reaction of 2-chlorobenzyl isothiocyanate with 3,5-dimethoxyaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-20-13-7-12(8-14(9-13)21-2)19-16(22)18-10-11-5-3-4-6-15(11)17/h3-9H,10H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXPSLWEXXLCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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